[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol
Overview
Description
[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol: is an organic compound that features a thiazole ring substituted with a 3-amino-phenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-nitrobenzaldehyde and thioamide.
Reaction Steps:
Industrial Production Methods: Industrial production methods for [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, as mentioned in the synthesis.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: 2-(3-Amino-phenyl)-thiazol-4-carboxylic acid.
Reduction: 2-(3-Amino-phenyl)-thiazol-4-YL]-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of enzyme inhibitors.
- Studied for its antimicrobial properties.
Medicine:
- Investigated for its potential as an anti-cancer agent.
- Explored for its role in drug design and development.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and amino group play crucial roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
[2-(3-Amino-phenyl)-thiazol-4-YL]-ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(3-Amino-phenyl)-thiazol-4-YL]-acetic acid: Contains a carboxylic acid group instead of methanol.
Uniqueness:
- The presence of the methanol group in [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol provides unique reactivity and solubility properties compared to its analogs.
- The specific substitution pattern on the thiazole ring can lead to different biological activities and chemical reactivities.
Properties
IUPAC Name |
[2-(3-aminophenyl)-1,3-thiazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLJYEMCIHJKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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